![molecular formula C7H7N3OS B083562 5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミン CAS No. 13797-77-8](/img/structure/B83562.png)

5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミン

概要

説明

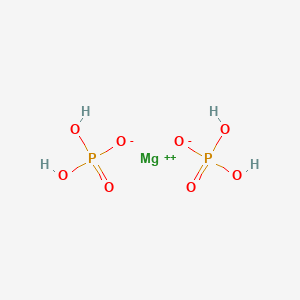

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine, also known as 5-MeO-TZP, is an organic compound composed of a thiazole ring and a pyridine ring. It is a derivative of thiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. 5-MeO-TZP is a versatile molecule that is used in the synthesis of various drugs and other compounds, as well as in the study of biochemical and physiological processes.

科学的研究の応用

医薬品化学

チアゾロ[3,2-a]ピリジンは、類似の化合物のクラスであり、広範な薬理作用により有望な生物活性化合物と考えられています . 抗菌、アポトーシス、および抗腫瘍活性について研究されています . 5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンについても同様の効果が期待されます。

DNAジャイレース阻害剤

チアゾロ[3,2-a]ピリジンのいくつかの代表は、DNAジャイレースの阻害剤として知られています 、DNAに超らせん構造を導入する酵素です。これは、5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンにとって潜在的な用途になる可能性があります。

SARS-CoV-2糖タンパク質阻害剤

チアゾロ[3,2-a]ピリジンは、SARS-CoV-2糖タンパク質を阻害することが判明しました . 構造上の類似性を考えると、5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンは、同様の機能を果たす可能性があります。

機能性有機材料

チアゾロ[3,2-a]ピリジンは、貴重な機能性有機材料としても知られています . これは、5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンが新規材料の開発に使用できることを示唆しています。

ホスホイノシチド3-キナーゼ阻害剤

一連の新規2-ピリジル、4-モルフォリニル置換チアゾロ[5,4-b]ピリジンアナログは、強力なホスホイノシチド3-キナーゼ(PI3K)阻害活性を示すことが判明しました . 構造上の類似性を考えると、5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンは、同様の機能を果たす可能性があります。

創薬

ピリジンとチアゾールを1つの足場構造に組み合わせると、チアゾロピリジンと呼ばれる興味深い縮合複素環系が生成され、世界中の多くの科学者によって広範な薬理作用により詳細な研究が行われています . これは、5-メトキシ-[1,3]チアゾロ[5,4-b]ピリジン-2-アミンが新規薬剤の開発に使用できることを示唆しています。

作用機序

Target of Action

Similar compounds, thiazolo[5,4-b]pyridines, have been reported to interact with a wide range of receptor targets .

Mode of Action

Thiazolo[5,4-b]pyridines, a related class of compounds, have been reported to exhibit a broad spectrum of pharmacological activities .

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .

特性

IUPAC Name |

5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPVJZMTIYQTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384272 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13797-77-8 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

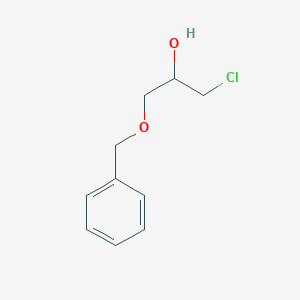

Synthesis routes and methods I

Procedure details

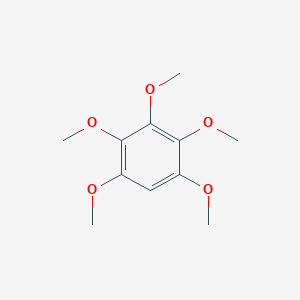

Synthesis routes and methods II

Procedure details

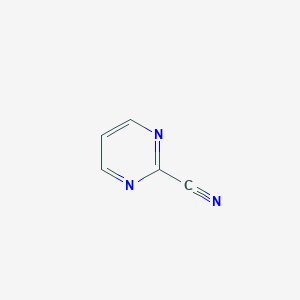

Synthesis routes and methods III

Procedure details

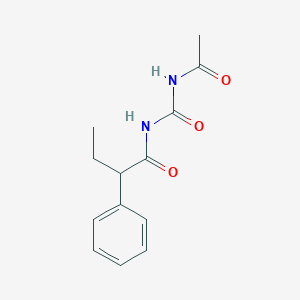

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)